3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzenesulfonyl group: This step may involve sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the 3,4-dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Addition of the 3-methoxybenzoyl group: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions may target the sulfonyl group or the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: May exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Sulfonyl compounds: Compounds with sulfonyl groups attached to aromatic rings.
Benzoyl compounds: Compounds with benzoyl groups attached to various cores.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-12-13-19(14-17(16)2)28-26-25(34(30,31)21-10-5-4-6-11-21)22(27)24(33-26)23(29)18-8-7-9-20(15-18)32-3/h4-15,28H,27H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJIQGJMGIWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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